N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide
Brand Name: Vulcanchem
CAS No.: 104246-29-9
VCID: VC20771245
InChI: InChI=1S/C9H11ClN2O3S/c10-6-5-9(13)12-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5-6H2,(H,12,13)(H2,11,14,15)
SMILES: C1=CC(=CC=C1NC(=O)CCCl)S(=O)(=O)N
Molecular Formula: C9H11ClN2O3S
Molecular Weight: 262.71 g/mol

N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide

CAS No.: 104246-29-9

Cat. No.: VC20771245

Molecular Formula: C9H11ClN2O3S

Molecular Weight: 262.71 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide - 104246-29-9

Specification

CAS No. 104246-29-9
Molecular Formula C9H11ClN2O3S
Molecular Weight 262.71 g/mol
IUPAC Name 3-chloro-N-(4-sulfamoylphenyl)propanamide
Standard InChI InChI=1S/C9H11ClN2O3S/c10-6-5-9(13)12-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5-6H2,(H,12,13)(H2,11,14,15)
Standard InChI Key WKWALIXZDKXXKC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)CCCl)S(=O)(=O)N
Canonical SMILES C1=CC(=CC=C1NC(=O)CCCl)S(=O)(=O)N

Introduction

N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide is a chemical compound with the molecular formula C9H11ClN2O3S and a molecular weight of 262.71 g/mol . This compound is characterized by the presence of both a sulfonamide group and a chloropropanamide moiety, contributing to its unique chemical properties and biological activities.

Biological Activities

N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide exhibits enzyme inhibition properties, particularly targeting carbonic anhydrase 2, an enzyme involved in various physiological processes . Its biological activity extends to antimicrobial and anticancer effects, making it a subject of interest in medicinal chemistry research.

Research Applications

This compound is used in various research applications across different fields:

  • Chemistry: It serves as a reagent in the synthesis of sulfonyl and amino compounds.

  • Biology: Employed in the study of enzyme inhibition and protein interactions.

  • Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Synthesis and Preparation Methods

The synthesis of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide typically involves several chemical reactions. Although specific detailed synthesis protocols are not widely available, it generally requires careful handling of reagents to ensure the desired product yield and purity.

Comparison with Similar Compounds

Several compounds share structural similarities with N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide. For example:

Compound NameStructural Features
N-[4-(aminosulfonyl)phenyl]-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideContains a triazole ring alongside the sulfonamide group
N-[4-(aminosulfonyl)phenyl]-2-mercaptobenzamideFeatures a mercapto group instead of chloropropanamide
N-{2-[4-(aminosulfonyl)phenyl]ethyl}acetamideHas an ethyl substitution at the nitrogen position
3-[4-(aminosulfonyl)phenyl]propanoic acidContains a carboxylic acid functional group

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